molecular formula C15H20N4O4S B2497509 1-(4-Cyclopropylthiazol-2-yl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea CAS No. 2034232-56-7

1-(4-Cyclopropylthiazol-2-yl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea

Cat. No. B2497509
CAS RN: 2034232-56-7
M. Wt: 352.41
InChI Key: GHAWXFZMBYWBFW-UHFFFAOYSA-N
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Description

The compound of interest falls into a broader category of organic molecules known for their complex synthesis routes and potential applications in various fields such as medicinal chemistry and material science. The synthesis and analysis of such compounds involve multiple steps, including the formation of the core structure, functionalization, and characterization of physical and chemical properties.

Synthesis Analysis

Synthesis of complex urea derivatives often involves multi-step reactions, starting from simple precursors to gradually build up the desired molecular structure. A common approach includes the use of isocyanate intermediates that react with amines or other nucleophiles to form urea linkages. For example, the synthesis of deuterium-labeled AR-A014418, a related compound, demonstrates a seven-step synthesis process starting from commercially available precursors, achieving a 21% overall yield (Liang et al., 2020).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and vibrational spectroscopy. These methods allow for the detailed analysis of the compound's geometry, electronic structure, and intermolecular interactions. For instance, theoretical investigations on a cyclopropylmethoxy methylated compound reveal insights into its molecular structure and vibrational wavenumbers, along with HOMO-LUMO energy gap and NBO studies, highlighting the compound's potential in nonlinear optical applications (Al-Abdullah et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving urea derivatives can include nucleophilic addition, cycloaddition, and rearrangement reactions. These reactions are pivotal in modifying the chemical structure to introduce new functional groups or to alter existing ones for specific applications. The Lossen rearrangement, for example, has been employed for the synthesis of hydroxamic acids and ureas from carboxylic acids, showcasing the versatility of urea compounds in synthetic chemistry (Thalluri et al., 2014).

properties

IUPAC Name

1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c20-12-3-4-13(21)19(12)6-8-23-7-5-16-14(22)18-15-17-11(9-24-15)10-1-2-10/h9-10H,1-8H2,(H2,16,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAWXFZMBYWBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)NC(=O)NCCOCCN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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